molecular formula C4HClF6O2 B8556885 1,3-Dioxolane, 4-chloro-2,2,4-trifluoro-5-(trifluoromethyl)- CAS No. 238754-29-5

1,3-Dioxolane, 4-chloro-2,2,4-trifluoro-5-(trifluoromethyl)-

Cat. No. B8556885
M. Wt: 230.49 g/mol
InChI Key: ORUVXDNBXMFLAL-UHFFFAOYSA-N
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Patent
US06335408B1

Procedure details

In a 200 ml 5 necked reactor, equipped with a mechanical stirrer, thermocouple, bubbling inlet for introducing the reacting gaseous mixture and an inert gas, 51.3 g (0.346 moles) of CF3—CH═CFCl are introduced. The reactor is then brought, by a cryostat, to the temperature of −70° C. At this point, under strong stirring, a mixture of CF2(OF)2 (BDM) (1 nl/h) and He (3 nl/h) for 3h 52′ (equivalent to 0.173 moles of BDM) is added in a continuous way.
Quantity
51.3 g
Type
reactant
Reaction Step One
Name
CF2(OF)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]=[C:6]([Cl:8])[F:7])([F:4])([F:3])[F:2].[C:9]([O:14]F)([O:12]F)([F:11])[F:10]>>[Cl:8][C:6]1([F:7])[CH:5]([C:1]([F:4])([F:3])[F:2])[O:14][C:9]([F:11])([F:10])[O:12]1

Inputs

Step One
Name
Quantity
51.3 g
Type
reactant
Smiles
C(F)(F)(F)C=C(F)Cl
Step Two
Name
CF2(OF)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(OF)OF
Name
3h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
5
Quantity
200 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thermocouple, bubbling inlet
ADDITION
Type
ADDITION
Details
for introducing the reacting gaseous mixture
CUSTOM
Type
CUSTOM
Details
is then brought, by a cryostat, to the temperature of −70° C
ADDITION
Type
ADDITION
Details
is added in a continuous way

Outcomes

Product
Name
Type
Smiles
ClC1(OC(OC1C(F)(F)F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.